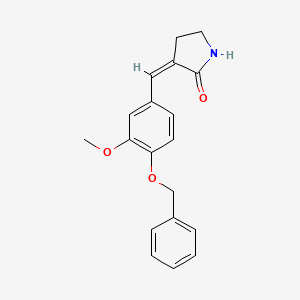
3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidin-2-one core substituted with a benzyloxy and methoxy group on the benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one typically involves the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with a suitable amine, such as pyrrolidine, under acidic or basic conditions to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidin-2-one ring. This can be achieved through intramolecular nucleophilic addition, often facilitated by a catalyst or under thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, or other fine chemicals. Its synthesis and modification can lead to the development of new materials with desirable properties.
Mechanism of Action
The mechanism of action of 3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxybenzylidene)pyrrolidin-2-one: Lacks the benzyloxy group, which may affect its reactivity and biological activity.
3-(4-Benzyloxybenzylidene)pyrrolidin-2-one: Lacks the methoxy group, potentially altering its chemical properties and applications.
Uniqueness
3-(4-(Benzyloxy)-3-methoxybenzylidene)pyrrolidin-2-one is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(3Z)-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C19H19NO3/c1-22-18-12-15(11-16-9-10-20-19(16)21)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3,(H,20,21)/b16-11- |
InChI Key |
OGOMCHHJWXQANV-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/CCNC2=O)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCNC2=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


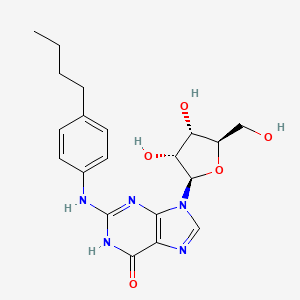
![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)

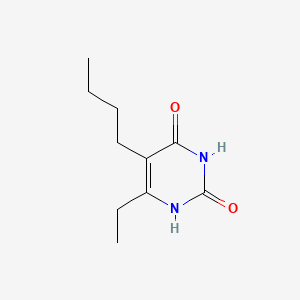



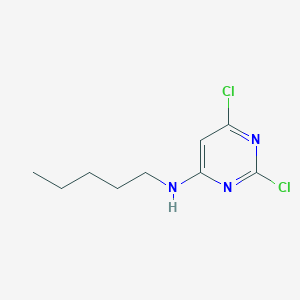
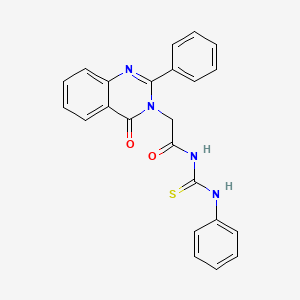
![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)
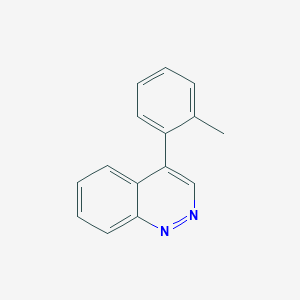
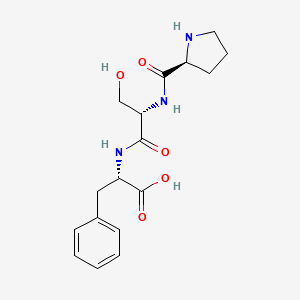
![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
